molecular formula C28H29N3O2 B2510855 4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one CAS No. 890638-23-0

4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B2510855
CAS No.: 890638-23-0
M. Wt: 439.559
InChI Key: CSHYXBQEGHMQPF-UHFFFAOYSA-N
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Description

4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a combination of benzodiazole, pyrrolidinone, and phenoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.

    Material Science: It is explored for its potential use in creating advanced materials with specific properties.

Mechanism of Action

The mechanism by which 4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2/c1-19-11-13-23(14-12-19)31-18-22(17-26(31)32)28-29-24-9-4-5-10-25(24)30(28)15-16-33-27-20(2)7-6-8-21(27)3/h4-14,22H,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHYXBQEGHMQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=C(C=CC=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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